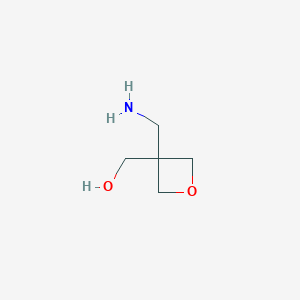

3-Aminomethyl-3-hydroxymethyloxetane

Description

Significance of Strained Cyclic Ethers in Contemporary Chemical Research

Strained cyclic ethers, such as oxetanes and their three-membered counterparts, epoxides, are of considerable importance in contemporary chemical research. researchgate.netfiveable.me Their high ring strain, a consequence of distorted bond angles, makes them susceptible to ring-opening reactions, a feature that chemists exploit for the construction of complex molecular architectures. fiveable.mebeilstein-journals.org While epoxides are highly reactive, oxetanes exhibit a more nuanced reactivity, offering a balance between stability under many synthetic conditions and a propensity for controlled ring-opening, typically under Lewis-acidic conditions. beilstein-journals.orgchemrxiv.org

This controlled reactivity is highly valuable. In medicinal chemistry, the incorporation of an oxetane (B1205548) ring can significantly improve a drug candidate's properties, including aqueous solubility, metabolic stability, and lipophilicity. acs.orgnih.govresearchgate.net The small, polar nature of the oxetane scaffold allows it to replace less desirable functional groups, such as gem-dimethyl or carbonyl groups, leading to improved pharmacokinetic profiles. acs.orgnih.gov The three-dimensional character of the oxetane ring also enables exploration of new chemical space in drug design. nih.govresearchgate.net

Evolution of Oxetane Chemistry: From Fundamental Studies to Functional Materials

The study of oxetane chemistry dates back to the 19th century, but for many years, these compounds remained largely academic curiosities. beilstein-journals.org Early research focused on fundamental synthesis methods, such as the Williamson ether synthesis, and basic reactivity patterns. acs.orgnih.gov A significant turning point came with the discovery of naturally occurring molecules containing the oxetane ring, such as Taxol, a potent anticancer agent. illinois.edu This discovery highlighted the biological relevance of the oxetane motif and spurred greater interest in its synthesis and properties.

In the 21st century, and particularly since 2006, there has been a renaissance in oxetane chemistry. nih.gov Influential reports on their use as isosteres for gem-dimethyl and carbonyl groups in medicinal chemistry catalyzed a surge in research. acs.orgillinois.edu Chemists developed more efficient and scalable synthetic routes, making a wider variety of substituted oxetanes accessible. chemrxiv.orgrsc.org This has led to the inclusion of oxetanes in numerous drug discovery programs. nih.gov Beyond pharmaceuticals, oxetane chemistry has found applications in polymer and materials science, where their ring-opening polymerization can be used to create novel polymers and cross-linked materials with unique properties. acs.orgradtech.orgradtech-europe.com For instance, monomers like 3-ethyl-3-hydroxymethyloxetane are used in UV-cationic curing systems to produce high-performance coatings and adhesives. radtech-europe.comnih.gov

Structural Features and Inherent Reactivity of the Four-Membered Oxetane Ring

The unique properties of the oxetane ring are a direct result of its distinct structural features. The four-membered ring is significantly strained, with a ring strain energy of about 25.5 kcal/mol, which is comparable to that of an epoxide (27.3 kcal/mol) and much greater than that of the five-membered tetrahydrofuran (B95107) (5.6 kcal/mol). beilstein-journals.org This strain arises from the deviation of the internal bond angles from the ideal tetrahedral angle of 109.5°.

The unsubstituted oxetane ring is not perfectly planar but slightly puckered. illinois.edu The introduction of substituents on the ring can increase this puckering. acs.orgillinois.edu For example, 3,3-disubstituted oxetanes are generally more stable because the substituents sterically hinder the approach of nucleophiles to the C-O antibonding orbitals, which is the pathway for ring-opening. nih.gov The electronegative oxygen atom creates a significant dipole moment and influences the electronic properties of the ring, making the adjacent carbon atoms electrophilic and susceptible to nucleophilic attack, which leads to the characteristic ring-opening reactions. beilstein-journals.org This reactivity is typically unleashed by Lewis or Brønsted acids, which coordinate to the oxygen atom and activate the ring for cleavage. beilstein-journals.org

| Property | Value |

| Molecular Formula | C3H6O |

| Ring Strain Energy | ~25.5 kcal/mol beilstein-journals.org |

| C-O Bond Length | 1.46 Å acs.org |

| C-C Bond Length | 1.53 Å acs.org |

| C-O-C Bond Angle | 90.2° acs.org |

| C-C-O Bond Angle | 92.0° acs.org |

| C-C-C Bond Angle | 84.8° acs.org |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

[3-(aminomethyl)oxetan-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c6-1-5(2-7)3-8-4-5/h7H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGYZOSLAJSUXRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CN)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40595748 | |

| Record name | [3-(Aminomethyl)oxetan-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45513-32-4 | |

| Record name | [3-(Aminomethyl)oxetan-3-yl]methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=45513-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Aminomethyl)oxetan-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Aminomethyl-3-hydroxymethyloxetane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Aminomethyl 3 Hydroxymethyloxetane and Its Derivatives

Strategies for Oxetane (B1205548) Ring Construction

The inherent ring strain of the oxetane framework necessitates carefully designed cyclization strategies. Key approaches involve the formation of either a C-O or a C-C bond in the final ring-closing step. These methods often require the use of reactive intermediates and specific reaction conditions to favor the formation of the four-membered ring over other potential side reactions.

Cyclization Approaches to Oxetane Frameworks

A variety of cyclization reactions have been successfully employed to construct the oxetane ring, each offering distinct advantages in terms of substrate scope and functional group tolerance. These methods include intramolecular O-vinylation, oxidative cyclizations, and photochemical reactions.

One approach to forming the oxetane ring involves the intramolecular O-vinylation of a suitably positioned hydroxyl group onto a vinyl halide. A notable example is the copper-catalyzed intramolecular O-vinylation for the synthesis of 2-methyleneoxetanes. acs.org In this method, γ-bromohomoallylic alcohols, prepared via a tin-mediated Barbier reaction, undergo cyclization in the presence of a copper(I) iodide catalyst and a 1,10-phenanthroline (B135089) ligand. acs.org This reaction proceeds to give good yields of the desired 2-methyleneoxetane. acs.org It is crucial to use a ligand, as its absence leads to the formation of an alkyne byproduct through the elimination of hydrobromic acid. acs.org

| Catalyst/Ligand System | Substrate | Product | Yield | Reference |

| CuI / 1,10-phenanthroline | γ-Bromohomoallylic alcohol | 2-Methyleneoxetane | Good | acs.org |

This table illustrates the key components and outcome of the Cu-catalyzed intramolecular O-vinylation for the synthesis of 2-methyleneoxetanes.

Oxidative cyclization presents another powerful tool for the synthesis of highly functionalized oxetanes. This method often involves the formation of a carbon-oxygen bond through the oxidation of a suitable precursor. The specific oxidant and reaction conditions can influence the stereoselectivity and yield of the cyclization. These reactions are valuable for introducing a variety of substituents onto the oxetane ring, which can then be further elaborated to introduce amino and hydroxyl functionalities.

The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a well-established method for the synthesis of oxetanes. numberanalytics.comrsc.org This reaction can be adapted to produce protected 3-aminooxetanes. For instance, the photocycloaddition of aldehydes with N-acyl or N-alkoxycarbonyl enamines provides a direct and efficient route to stereoselective cis-3-aminooxetanes. researchgate.net These protected aminooxetanes can then undergo further transformations, such as ring-opening reactions, to yield valuable 1,2-amino alcohol derivatives. researchgate.net The reaction of aryl aldehydes with N-acyl enamines, upon irradiation with ultraviolet light, has been shown to produce 3-aminooxetanes with high diastereoselectivity, favoring the cis configuration between the aryl group and the amine. acs.org

| Carbonyl Compound | Alkene | Product | Diastereoselectivity | Reference |

| Aryl aldehyde | N-Acyl enamine | cis-3-Aminooxetane | High (cis favored) | acs.org |

| Aldehyde | N-Alkoxycarbonyl enamine | cis-3-Aminooxetane | High | researchgate.net |

This table summarizes the reactants and stereochemical outcome of the Paternò-Büchi reaction for the synthesis of protected 3-aminooxetanes.

Advanced Synthetic Routes to 3,3-Disubstituted Oxetanes with Amino and Hydroxyl Functionalities

The synthesis of 3,3-disubstituted oxetanes, particularly those bearing both amino and hydroxyl groups, often requires multi-step sequences starting from readily available precursors. One common strategy involves the functionalization of a pre-formed oxetane ring. For example, a synthetic route starting from a diol can lead to 3,3-disubstituted oxetanes with hydroxy, amino, and carboxylic acid residues suitable for further modification. acs.org This process typically involves cyclization, nucleophilic substitution, and subsequent functional group manipulations. acs.org

A general approach to 3,3-disubstituted oxetanes starts with substituted dimethyl malonates. This involves the installation of a protected hydroxymethyl group, followed by a double ester reduction to the corresponding diol. The diol is then tosylated, and a base-mediated cyclization affords the oxetane ring. Finally, deprotection of the hydroxyl group yields the desired product. acs.org This Williamson etherification approach has been reported to provide yields ranging from 59% to 87% and is compatible with a variety of substituents at the 3-position, including aryl, allyl, alkyl, and halide groups. acs.org

Solid-phase synthesis has emerged as a valuable technique for the preparation of libraries of functionalized oxetanes. This methodology has been successfully applied to the synthesis of 3,3-disubstituted oxetanes. acs.org In one example, polystyrene and a polyethylene (B3416737) glycol (PEG) 3400 resin were used with a sulfone linker. acs.org Polymer-bound precursors were synthesized from polymer-bound sulfonyl chlorides and the desired diols. acs.org While cyclization with sodium hydride was unsuccessful, the use of potassium tert-butoxide (KOtBu) resulted in significantly improved yields over two steps compared to solution-phase synthesis. acs.org

Solid-phase peptide synthesis (SPPS) has also been utilized to create peptidomimetics where a backbone amide C=O bond is replaced by a four-membered oxetane ring. acs.org In this approach, oxetane-containing dipeptide building blocks are first synthesized in solution and then incorporated into peptide chains using conventional Fmoc-based SPPS. acs.org

| Solid Support | Linker | Cyclization Reagent | Outcome | Reference |

| Polystyrene, PEG 3400 | Sulfone | KOtBu | Improved yields over solution-phase | acs.org |

This table highlights the key features of the solid-phase synthesis of 3,3-disubstituted oxetanes.

Multistep Syntheses from Dihydroxyacetone Derivatives

The synthesis of the core oxetane structure, specifically the precursor oxetan-3-one, can be achieved from dihydroxyacetone derivatives in a multistep process. A notable four-step synthesis was developed starting from the dihydroxyacetone dimer. acs.org This process involves the conversion of the dimer into its corresponding dimethylketal. acs.org Subsequent monotosylation with tosyl chloride (TsCl) is followed by deprotonation using sodium hydride (NaH), which induces an intramolecular cyclization to form the oxetane ring. acs.org The final step is the acidic cleavage of the ketal group to yield oxetan-3-one, a key precursor for 3-aminomethyl-3-hydroxymethyloxetane. acs.org

| Step | Reactants | Reagents | Product | Yield |

| 1 | Dihydroxyacetone dimer | Methanol, Acid catalyst | 2,2-Dimethoxy-1,3-propanediol | - |

| 2 | 2,2-Dimethoxy-1,3-propanediol | Tosyl chloride (TsCl) | Monotosylated intermediate | - |

| 3 | Monotosylated intermediate | Sodium hydride (NaH) | 3,3-Dimethoxyoxetane | - |

| 4 | 3,3-Dimethoxyoxetane | Acid | Oxetan-3-one | 62% |

Table 1: Multistep Synthesis of Oxetan-3-one from Dihydroxyacetone Dimer

Direct Synthesis of this compound

Direct synthetic routes to this compound have been developed from various precursors, offering more streamlined approaches to this valuable compound.

Preparation from 3-Oxacyclobutanone Precursors

Oxetan-3-one serves as a versatile starting material for the direct synthesis of this compound.

A prominent method for the introduction of the aminomethyl and hydroxyl groups onto the oxetane ring is the Henry reaction, which involves the condensation of nitromethane (B149229) with oxetan-3-one. chemrxiv.org This reaction, followed by reduction of the resulting nitro group, provides a direct pathway to the target molecule. The initial condensation reaction forms a β-nitro alcohol intermediate. Subsequent reduction of the nitro group to a primary amine can be achieved using various reducing agents, such as catalytic hydrogenation. This two-step sequence efficiently installs both the aminomethyl and hydroxymethyl functionalities at the 3-position of the oxetane ring. chemrxiv.org

| Step | Reaction Type | Starting Material | Reagent(s) | Intermediate/Product |

| 1 | Henry Reaction (Nitromethane Condensation) | Oxetan-3-one | Nitromethane, Base | 3-(Hydroxymethyl)-3-(nitromethyl)oxetane |

| 2 | Reduction | 3-(Hydroxymethyl)-3-(nitromethyl)oxetane | Reducing agent (e.g., H₂, Pd/C) | This compound |

Table 2: Synthesis via Nitromethane Condensation and Reduction

Conversion from Halogenated Oxetane Precursors

Halogenated oxetanes are also valuable precursors for the synthesis of this compound. A key intermediate, (3-(bromomethyl)oxetan-3-yl)methanol, can be synthesized via the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol in the presence of a base like sodium ethoxide. connectjournals.com

Once this halogenated intermediate is obtained, the bromo group can be converted to an amino group through several methods. One common approach is the reaction with sodium azide (B81097) to form an azido (B1232118) intermediate, which is then reduced to the primary amine. acs.org This reduction can be carried out, for instance, by catalytic hydrogenation. This pathway provides a reliable method for introducing the aminomethyl group.

| Step | Starting Material | Reagent(s) | Intermediate/Product |

| 1 | 2,2-bis(bromomethyl)propane-1,3-diol | Sodium ethoxide | (3-(Bromomethyl)oxetan-3-yl)methanol |

| 2 | (3-(Bromomethyl)oxetan-3-yl)methanol | Sodium azide (NaN₃) | (3-(Azidomethyl)oxetan-3-yl)methanol |

| 3 | (3-(Azidomethyl)oxetan-3-yl)methanol | Reducing agent (e.g., H₂, Pd/C) | This compound |

Table 3: Synthesis from a Halogenated Oxetane Precursor

Derivatization and Functionalization of this compound

The presence of both a primary amino group and a primary hydroxyl group allows for a wide range of chemical transformations, making this compound a versatile building block. The oxetane ring itself is known to be stable under a variety of reaction conditions, including both basic and mildly acidic environments, which facilitates the selective derivatization of the amino and hydroxyl functionalities. chemrxiv.org

Salt Formation for Purification and Enhanced Stability

The formation of salts is a critical step in the synthetic and purification process of this compound and its derivatives. This technique is particularly effective for compounds containing basic functional groups, such as the primary amine in this compound. Converting the free base into a salt can significantly improve its handling, purification, and stability characteristics.

The process typically involves reacting the basic amine compound with a suitable acid to form a crystalline salt, which can then be isolated through filtration. This method effectively separates the target compound from non-basic impurities and reaction byproducts that remain dissolved in the solvent.

Research Findings

Detailed research and patent literature highlight the use of various acids to form stable, crystalline salts of oxetane-containing amines.

Oxalate (B1200264) Salts: One of the most common methods for purifying this compound is through the formation of its oxalate salt. The reaction with oxalic acid facilitates the crystallization of the compound, leading to a significant improvement in purity. The resulting 3-Aminomethyl-3-(hydroxymethyl)oxetane oxalate is a spirocyclic oxetane salt that demonstrates enhanced stability and solubility, which are advantageous for further applications. It is noted, however, that oxalate salts can be hygroscopic, requiring storage with desiccants to minimize moisture absorption. Both oxalate and hemioxalate forms of the compound have been documented. sigmaaldrich.com

Hydrochloride Salts: The formation of hydrochloride (HCl) salts is another widely used strategy for the purification of similar oxetane-based methanamines. For instance, a method has been described where a solution of hydrogen chloride in dioxane is added to the crude product in a solvent like 2-methyltetrahydrofuran. google.com This process induces the precipitation of the HCl salt as a white solid, which is then easily separated by filtration and dried. google.com This general procedure is applicable for isolating and purifying amine-containing compounds like this compound.

The selection of the acid and the crystallization solvent is crucial for optimizing the yield and purity of the final salt. The solid, crystalline nature of these salts not only aids in purification but also contributes to the enhanced chemical stability of the compound during storage.

Data on Salt Formation

| Acid Used | Resulting Salt Form | Primary Purpose | Key Findings | Reference |

|---|---|---|---|---|

| Oxalic Acid | Oxalate or Hemioxalate | Purification, Stability | Crystallization significantly improves purity; the salt enhances solubility and stability but can be hygroscopic. | |

| Hydrochloric Acid (HCl) | Hydrochloride | Purification | Forms a solid precipitate that can be isolated via filtration to purify the amine from reaction mixtures. | google.com |

Reactivity Profiles and Mechanistic Investigations of 3 Aminomethyl 3 Hydroxymethyloxetane

Ring-Opening Reactions of Oxetanes

The high ring strain of the oxetane (B1205548) moiety is the primary driving force for its cleavage, which can be initiated by nucleophiles, acids, or metal complexes. researchgate.netrsc.org These reactions typically proceed via the breaking of a carbon-oxygen bond, leading to the formation of functionalized 1,3-diols or their derivatives. researchgate.net The regioselectivity of the ring-opening in unsymmetrically substituted oxetanes is a key aspect, governed by both steric and electronic factors of the substituents and the nature of the attacking species. magtech.com.cn

Nucleophilic attack on the oxetane ring is a common and synthetically useful transformation. researchgate.net The reaction generally requires activation, as the oxetane ring is less reactive than the corresponding three-membered oxirane ring. researchgate.net This lower reactivity is attributed to a higher activation energy for the ring-opening process. researchgate.net

The reaction of oxetanes with amines, or aminolysis, is a direct method for synthesizing 3-amino-1-propanol derivatives. The mechanism is analogous to the aminolysis of other strained ethers, involving the nucleophilic attack of the amine on one of the α-carbons of the oxetane ring. chemistrysteps.com In the case of unsymmetrically substituted oxetanes, the regioselectivity of the attack is a critical consideration. Strong nucleophiles, such as amines, typically attack the less sterically hindered α-carbon atom in an SN2-type reaction. magtech.com.cn For a 3,3-disubstituted oxetane like 3-aminomethyl-3-hydroxymethyloxetane, both α-carbons (C2 and C4) are sterically equivalent, so regioselectivity at these positions is not a factor unless other electronic influences are present.

The reaction can be facilitated by Lewis acids, which coordinate to the oxetane oxygen, making the ring more susceptible to nucleophilic attack. acs.org For example, LiBF4 has been used to promote the mild aminolysis of oxetanes. acs.org

Table 1: Examples of Catalyzed Aminolysis of Oxetanes

| Catalyst | Nucleophile (Amine) | Substrate | Product Type | Reference |

| LiBF4 | Various Amines | Oxetane | 3-Amino-1-propanol | acs.org |

| MgBr2·OEt2 | Aliphatic Amines | Oxetane | 3-Amino-1-propanol | researchgate.net |

| No Catalyst | Ammonia/Primary/Secondary Amines | Ester (for comparison) | Amide | chemistrysteps.com |

Ring-opening can also proceed through a two-step mechanism involving the formation of an oxonium intermediate. This occurs when the oxygen atom of the oxetane ring acts as a nucleophile, attacking an electrophile. This is particularly relevant in acid-catalyzed reactions where the oxygen is first protonated. beilstein-journals.org The resulting oxonium ion is a highly activated species, which readily undergoes nucleophilic attack.

A proposed mechanism for the ring expansion of 2-aryloxetanes with sulfoxonium ylides under acidic conditions illustrates this principle. The reaction begins with the protonation of the ylide, followed by an SN2 substitution by the oxetane oxygen to form an oxonium species. This intermediate then undergoes further transformations leading to the ring-expanded product. beilstein-journals.org While this example involves ring expansion, the initial activation via an oxonium intermediate is a key mechanistic step applicable to simple ring-opening as well.

Activation of the oxetane ring with Brønsted or Lewis acids is a common strategy to facilitate its cleavage by weak nucleophiles. researchgate.netmagtech.com.cn Under acidic conditions, the oxygen atom is protonated, forming a highly electrophilic oxonium ion. This activation lowers the energy barrier for the subsequent nucleophilic attack. researchgate.net

For 3,3-disubstituted oxetanes containing internal nucleophiles, such as this compound, acid catalysis can promote intramolecular ring-opening. nih.govnih.gov The protonated oxetane can be attacked by the pendant amino or hydroxyl group, leading to the formation of a new heterocyclic ring system. For instance, 3-amido oxetanes have been shown to undergo efficient intramolecular cyclization in the presence of In(OTf)3 to form 2-oxazolines. nih.gov This reaction proceeds via an acid-activated intramolecular ring-opening, demonstrating the susceptibility of functionalized oxetanes to this pathway. nih.gov

The regioselectivity of acid-catalyzed ring-opening often differs from that of non-catalyzed reactions. With weak nucleophiles, the attack tends to occur at the more substituted carbon atom, proceeding through a mechanism with more SN1 character where positive charge is better stabilized. magtech.com.cn

Table 2: Conditions for Acid-Catalyzed Intramolecular Ring-Opening

| Catalyst | Substrate | Product | Temperature | Reference |

| In(OTf)3 | 3-Amido Oxetanes | 2-Oxazolines | 40 °C | nih.gov |

| Chiral Phosphoric Acid | 3-Substituted Oxetanes | Chiral Heterocycles | Room Temp | nih.govacs.org |

| Tf2NH (Brønsted Acid) | 3-Aryloxetan-3-ols | 1,4-Dioxanes (with diols) | Room Temp | nih.gov |

A variety of metal complexes, particularly Lewis acids, can mediate the ring-opening of oxetanes. These complexes coordinate to the oxygen atom, activating the ring towards nucleophilic attack in a manner similar to Brønsted acids. researchgate.net Transition metals can also be employed. For example, a cobalt-catalysis-based strategy has been developed for the radical ring-opening of oxetanes. researchgate.netchemrxiv.org This method involves the formation of an alkylated Co-complex intermediate, followed by homolytic cleavage of the Co-C bond to generate radicals. researchgate.netchemrxiv.org

Copper(II) triflate (Cu(OTf)2) has been used as a Lewis acid to activate 3-hydroxyoxetane derivatives (converted to trichloroacetimidates) for reaction with a range of C, N, O, and S-based nucleophiles. thieme-connect.com Mechanistic studies suggest the involvement of a carbenium ion intermediate, likely stabilized by the oxetane oxygen. thieme-connect.com

Table 3: Examples of Metal-Complex Mediated Ring-Opening of Oxetanes

| Metal Complex / Catalyst | Nucleophile | Substrate Type | Key Feature | Reference |

| Vitamin B12 (Cobalt) / Ni | Aryl Halides | Oxetane | Radical ring-opening | researchgate.netchemrxiv.org |

| Cu(OTf)2 | C/N/O/S Nucleophiles | 3-(Trichloroacetimidate)oxetanes | Activation of leaving group | thieme-connect.com |

| Titanocene (Cp2TiCl) | - | Oxetane | Reductive dimerization | researchgate.net |

| Rhenium(V)-oxo complex | Thiols | Oxetane | Regioselective thioether formation | researchgate.net |

Nucleophilic Ring Opening Mechanisms

Ring Expansion and C-2 Functionalization of Oxetane Derivatives

Beyond simple ring-opening, the strained oxetane ring can undergo rearrangements to form larger, more stable heterocyclic systems. Additionally, the ring itself can be functionalized without being opened.

Ring expansion reactions transform the four-membered oxetane into a five-membered ring, typically a tetrahydrofuran (B95107) derivative. nih.govrsc.org These reactions can be promoted under various conditions, including photochemical, acid-catalyzed, or through the use of ylides. beilstein-journals.orgrsc.org One photochemical method involves carbene transfer to form an oxygen ylide intermediate, which then undergoes rearrangement to yield a tetrahydrofuran. rsc.org Another strategy uses stable sulfoxonium ylides in the presence of a strong acid to convert 2-aryloxetanes into trans-2,3-disubstituted tetrahydrofurans. beilstein-journals.org

C-2 functionalization of the oxetane ring, while less common than ring-opening, allows for the synthesis of more complex oxetane derivatives. acs.org This can be achieved by deprotonation at the C-2 position, a process that is facilitated by an adjacent electron-withdrawing group. For example, 2-sulfonyl oxetanes can be deprotonated at the C-2 position, allowing for further derivatization while keeping the oxetane ring intact. acs.org A two-step approach involving a rhodium-catalyzed O-H insertion followed by a base-mediated C-C bond-forming cyclization has been developed to access various 2,2-disubstituted oxetanes. acs.orgthieme-connect.com

Polymerization Chemistry of Oxetane Derivatives (Ring-Opening Polymerization, ROP)

The significant ring strain (approximately 107 kJ/mol) and high basicity of the oxygen atom in the oxetane ring make it susceptible to ring-opening polymerization (ROP) under various conditions. radtech.org This process can be initiated by cationic or anionic species, leading to the formation of polyethers. For hydroxymethyl-substituted oxetanes, the pendant hydroxyl group plays a crucial role, enabling the formation of complex, highly branched polymer architectures. mdpi.com

Cationic Ring-Opening Polymerization (CROP) of Hydroxymethyl-Substituted Oxetanes

Cationic ring-opening polymerization (CROP) is the most common and effective method for polymerizing hydroxymethyl-substituted oxetanes. mdpi.com The process is typically initiated by protic acids or Lewis acids, which activate the oxetane monomer by protonating or coordinating to the ring's oxygen atom. This activation facilitates nucleophilic attack by another monomer molecule, propagating the polymer chain. researchgate.net

In the case of monomers like 3-ethyl-3-(hydroxymethyl)oxetane (EHO), the polymerization proceeds via two competing mechanisms: the activated chain end (ACE) and the activated monomer (AM) mechanisms. mdpi.comresearchgate.net The pendant hydroxyl group is fundamental to the reaction, as it can act as a chain transfer agent or an initiation site, leading to branched structures. radtech-europe.com

Formation of Hyperbranched Polyether Polyols

The structure of 3-hydroxymethyl-substituted oxetanes can be described as an AB₂-type monomer, where the oxetane ring is the polymerizable group (B) and the hydroxyl group (A) can initiate a new chain. nih.gov This functionality is the basis for the one-step synthesis of hyperbranched polyether polyols. mdpi.comnih.gov

During CROP, the hydroxyl group of one monomer can attack an activated, ring-opened monomer unit of a growing polymer chain. This reaction creates a branch point and regenerates a hydroxyl group, allowing for multiple branching events. The result is a three-dimensional, globular polymer architecture characterized by a high density of terminal functional groups (hydroxyls), low viscosity, and high solubility compared to linear analogs. nih.govrsc.org The polymerization of EHO, for example, readily yields such hyperbranched polyoxetanes. mdpi.comresearchgate.net These polymers contain a mixture of dendritic, linear, and terminal units. mdpi.com

Influence of Initiator and Catalyst Systems

The choice of initiator and catalyst system, along with reaction conditions such as temperature, significantly impacts the polymerization kinetics, the final polymer structure, and its degree of branching. mdpi.comresearchgate.net Common initiators include Lewis acids like boron trifluoride diethyl etherate (BF₃·OEt₂) and onium salt photoinitiators. radtech.orgmdpi.com

Studies on 3,3-disubstituted oxetanes have shown that their polymerization is often characterized by an induction period, which can be shortened by increasing the temperature or by using more reactive initiators. rpi.eduresearchgate.net The concentration of the catalyst also plays a critical role; in the polymerization of EHO, the number of branching points is highly dependent on the reaction temperature at a constant catalyst concentration. mdpi.com Photoinitiated cationic polymerization (photopolymerization) using diaryliodonium salts is another effective method, particularly for applications in coatings and adhesives. radtech.orgrpi.edu

The following table summarizes the effects of different initiator systems and conditions on the polymerization of EHO, a representative hydroxymethyl-substituted oxetane.

| Initiator/Catalyst System | Core Molecule/Conditions | Resulting Polymer Properties | Reference(s) |

| Boron trifluoride diethyl etherate (BF₃·Et₂O) | 1,1,1-tris(hydroxymethyl)propane (TMP) | Hyperbranched polyoxetanes with dispersities (Đ) from 1.77 to 3.75. | mdpi.comnih.gov |

| Sulfonium salt initiators | Bulk polymerization | Polymers with degrees of branching from 0.15 to 0.41. | researchgate.net |

| Diaryliodonium salts | Photoinitiated, often with heat | Rapid polymerization following an induction period. | rpi.edu |

Copolymerization Strategies

To tailor the properties of the final polymer, hydroxymethyl-substituted oxetanes can be copolymerized with other cyclic ethers, such as epoxides or different oxetane monomers. rpi.edu This strategy can improve polymerization kinetics and modify the physical characteristics of the resulting material.

For instance, the slow initiation and distinct induction period observed in the homopolymerization of some oxetanes can be overcome by copolymerization with more reactive monomers like epoxides. radtech-europe.comrpi.edu Formulations of 3-ethyl-3-hydroxymethyloxetane with cycloaliphatic epoxy resins show significantly faster polymerization rates. radtech-europe.com Copolymerization can also be used to create interpenetrating polymer networks (IPNs), combining the properties of different polymer types to achieve enhanced mechanical or thermal stability.

Anionic Ring-Opening Polymerization

Anionic ring-opening polymerization (AROP) of hydroxymethyl-substituted oxetanes is generally more challenging and less common than CROP. mdpi.com However, it has been successfully achieved under specific conditions. Anionic polymerization of monomers like 3-methyl-3-hydroxymethyloxetane and EHO can be carried out using potassium tert-butoxide as an initiator in the presence of 18-crown-6-ether at elevated temperatures (e.g., 180 °C). radtech.orgresearchgate.net This system yields multifunctional hyperbranched polyethers with an oxetane moiety and numerous hydroxyl groups at the chain ends. researchgate.net

More recently, methodologies for the anionic polymerization of unsubstituted oxetane have been developed using a "monomer activation" approach with an initiating system based on tetraoctylammonium bromide and a trialkylaluminum, which allows for the synthesis of controlled polyoxetanes. rsc.org

Control of Polymer Topology and Branching Degree

The architecture of hyperbranched polymers derived from hydroxymethyl-substituted oxetanes can be controlled by manipulating the reaction conditions. The degree of branching (DB), a key parameter influencing polymer properties, is determined by the competition between the propagation of linear units and the branching reactions involving the hydroxyl groups. rsc.org

Several strategies can be employed to control the polymer topology:

Use of a Core Molecule: Introducing a multifunctional core molecule, such as 1,1,1-tris(hydroxymethyl)propane (TMP), at the start of the polymerization allows for the synthesis of more defined, star-like hyperbranched structures with lower polydispersity compared to homopolymerization. mdpi.comnih.gov

Slow Monomer Addition: Slowly adding the monomer to the reaction mixture containing the initiator can influence the polymer architecture. For EHO, slow addition to a core molecule resulted in a lower degree of branching compared to a one-step synthesis. researchgate.net

Reaction Temperature: As noted previously, temperature has a strong influence on the degree of branching. For EHO polymerization, higher temperatures can lead to more branching points. mdpi.com

Monomer Conversion: The degree of branching has been shown to be directly dependent on the monomer conversion, making it a critical factor to control during the synthesis. researchgate.net

Through careful selection of these parameters, it is possible to tune the molecular weight, dispersity, and degree of branching to suit specific applications.

Stability and Degradation Pathways of the Oxetane Ring

The oxetane ring, a four-membered heterocycle containing one oxygen atom, is characterized by significant ring strain (approximately 25.5 kcal/mol), which renders it more reactive than larger cyclic ethers like tetrahydrofuran. beilstein-journals.orgresearchgate.net This inherent strain makes the ring susceptible to cleavage under various conditions, particularly in the presence of acids. wikipedia.orgchemrxiv.org However, the stability of the oxetane moiety is not uniform and is heavily influenced by its substitution pattern. nih.gov Under basic conditions, the ring is generally unreactive. wikipedia.org

Influence of Substituent Effects on Ring Stability

The substitution pattern on the oxetane ring is a critical determinant of its chemical and metabolic stability. nih.govacs.org Research has consistently shown that 3,3-disubstituted oxetanes exhibit the highest stability. nih.govacs.org This enhanced stability is attributed to steric hindrance; the substituents at the C3 position physically block the path of external nucleophiles, preventing them from attacking the C–O σ* antibonding orbital, which is the necessary trajectory for initiating ring-opening. nih.gov

In the case of this compound, the presence of both an aminomethyl and a hydroxymethyl group at the C3 position confers this stabilizing effect. This substitution pattern is generally more stable than monosubstitution or substitution at the C2 position. nih.govacs.org Studies comparing the metabolic stability of various substituted oxetanes have demonstrated that 3-substituted derivatives are more resistant to degradation in human liver microsomes (HLM) than their 2-substituted counterparts. acs.org For instance, a 2-monosubstituted oxetane derivative was found to undergo ring scission, whereas the major metabolic route for a 3-monosubstituted analogue was oxidation of an adjacent carbon, leaving the ring intact. acs.org

The introduction of gem-dimethyl groups at the C3 position has been shown to result in a considerably less stable compound compared to substitution at the C4 position, highlighting the complex interplay of steric and electronic factors. acs.org However, the general principle remains that 3,3-disubstitution provides a significant barrier to degradative ring-opening. chemrxiv.orgnih.gov

| Substitution Pattern | Relative Stability | Primary Metabolic Pathway |

|---|---|---|

| 2-Monosubstituted Oxetane | Less Stable | Ring Scission (forming hydroxy acid and diol metabolites) |

| 3-Monosubstituted Oxetane | More Stable | Oxidation of bridging methylene (B1212753) carbon (N-dealkylation) |

| 3,3-Disubstituted Oxetane | Generally Most Stable | Steric shielding reduces susceptibility to metabolic attack nih.gov |

Advanced Applications of 3 Aminomethyl 3 Hydroxymethyloxetane in Materials Science

Design and Synthesis of Functionalized Polyoxetanes

The synthesis of polymers from oxetane (B1205548) monomers typically proceeds via cationic ring-opening polymerization. researchgate.net For substituted oxetanes like 3-ethyl-3-hydroxymethyloxetane (a related compound), this process can lead to the formation of hyperbranched polyethers. nih.govnih.gov The polymerization is initiated by a cationic species, which attacks the oxygen atom in the oxetane ring, leading to ring opening and propagation. The presence of the hydroxymethyl group in these monomers allows for a multibranching polymerization pathway, resulting in complex, three-dimensional macromolecular architectures. usm.eduresearchgate.net

While specific studies on the polymerization of 3-Aminomethyl-3-hydroxymethyloxetane are not widely detailed, the general principles of oxetane polymerization apply. The primary amine group introduces additional complexity and synthetic possibilities. It can act as a nucleophile, potentially participating in the polymerization process or serving as a site for post-polymerization modification. The dual functionality of both amine and hydroxyl groups allows for the synthesis of highly functionalized polyoxetanes with a high density of reactive sites.

The polymerization of bifunctional oxetane monomers, such as 3-ethyl-3-hydroxymethyloxetane, can yield hyperbranched polyethers with specific characteristics. nih.gov By controlling reaction conditions like temperature and catalyst concentration, properties such as the degree of branching, molar mass, and dispersity can be tailored. researchgate.netnih.gov For instance, the polymerization of 3-ethyl-3-hydroxymethyloxetane using a core molecule like 1,1,1-tris(hydroxymethyl)propane allows for the synthesis of polyoxetanes with theoretical molar masses ranging from approximately 700 to 6000 g/mol and dispersities between 1.77 and 3.75. nih.govnih.gov

For a polymer derived from this compound, the resulting polyether architecture would be rich in both hydroxyl and aminomethyl side chains. These functional groups would significantly influence the polymer's properties:

Solubility: The high density of polar amine and hydroxyl groups would likely render the polymer soluble in polar solvents such as water, methanol, and DMSO. usm.edu

Reactivity: The pendant amine and hydroxyl groups provide reactive sites for cross-linking or grafting other molecules, allowing for the tuning of mechanical, thermal, and chemical properties.

Adhesion: Polyoxetanes with hydroxyl groups have been shown to exhibit good adhesion to polar substrates. nih.govnih.gov The additional presence of amine groups could further enhance these adhesive properties through hydrogen bonding and potential covalent interactions with appropriate surfaces.

Below is a table illustrating typical properties of a related hyperbranched polyoxetane synthesized from 3-ethyl-3-hydroxymethyloxetane (EHO) and a core initiator, which serves as a model for the potential architecture derived from this compound.

| Property | Value Range | Reference |

| Theoretical Molar Mass | 714–5942 g/mol | nih.gov |

| Dispersity (Đ) | 1.77–3.75 | nih.gov |

| Degree of Branching | 0.21–0.50 | researchgate.net |

| Work of Adhesion (on polar substrates) | 101–105 mJ/m² | nih.govnih.gov |

| Bond-line Tensile Shear Strength | 0.39–1.32 MPa | nih.govnih.gov |

This data is for poly(3-ethyl-3-hydroxymethyloxetane) and is presented as an illustrative example of polyoxetane properties.

The functional groups of poly(this compound) make it a promising candidate for integration into smart materials and nanomaterials. The primary amine groups can be protonated or deprotonated in response to pH changes, making the polymer pH-responsive. This could be exploited in systems for controlled drug delivery or as sensors.

Furthermore, these functional groups can serve as anchoring points for attaching metallic nanoparticles, quantum dots, or other functional moieties. This allows for the creation of hybrid nanocomposites where the polyoxetane matrix provides stability and processability, while the integrated nanomaterials impart specific optical, electronic, or catalytic properties. For example, polymers with amine functionalities can be used to stabilize and functionalize nanoparticles for biomedical applications.

Performance Enhancement in Polymeric Systems

The incorporation of this compound as a monomer or additive can enhance the performance of various polymeric systems through its unique chemical functionalities.

While direct studies on the use of poly(this compound) in organic electronics are limited, the presence of polar amine and hydroxyl groups suggests potential applications. In polymer electrolytes, for instance, polar groups are known to coordinate with ions (like Li+) and facilitate their transport, which is a key mechanism for ionic conductivity. The high concentration of N-H and O-H bonds could create pathways for proton conduction, particularly in hydrated systems. By functionalizing the amine or hydroxyl groups with ionically conductive moieties, it may be possible to design novel solid polymer electrolytes for batteries or other electrochemical devices.

Improving the water resistance of polymer films is crucial for applications in packaging and coatings. mdpi.com This is often achieved by introducing cross-links into the polymer matrix, which reduces the free volume and creates a more tortuous path for water molecules to permeate. mdpi.com

The amine and hydroxyl groups on a polymer derived from this compound are ideal sites for creating a cross-linked network. The polymer film could be treated with various cross-linking agents that react with these groups, such as epoxides, isocyanates, or aldehydes. This chemical cross-linking would form a stable three-dimensional network, enhancing the film's stability in aqueous environments and reducing its water vapor permeability. mdpi.comresearchgate.net For example, studies on other biopolymer films have shown that cross-linking can significantly improve water resistance and mechanical properties. researchgate.net

The table below summarizes the effect of cross-linking on the properties of a different polymer film system, illustrating the general principles that could be applied to a polyoxetane-based film.

| Film System | Cross-linking Effect | Observed Outcome | Reference |

| Feather Keratin/PVA/Tris Blend | Addition of transglutaminase, CaCl₂, or genipin | Improved water resistance, increased tensile strength and elongation at break. | researchgate.net |

| Feather Keratin/PVA/Tris Blend | Addition of dialdehyde starch | Formation of a cross-linked network, resulting in enhanced water barrier properties. | mdpi.com |

This data is presented to illustrate the general effect of cross-linking on polymer films.

High-Energy Materials Development

This compound itself is not an energetic material, as it lacks these high-energy functional groups. However, its structure makes it a potential precursor for the synthesis of energetic binders. The primary amine (-NH₂) and hydroxyl (-OH) groups can be chemically converted into energetic functionalities through established synthetic routes:

The hydroxyl group can be nitrated to form a nitrate ester (-ONO₂).

The amine group can be converted to an azide (B81097) group (-N₃) or a nitramine group (-NHNO₂).

By transforming these non-energetic functional groups into explosophores, a monomer derived from this compound could be polymerized to create a novel, high-performance energetic binder. The development of such materials is driven by the need for binders that offer a combination of high energy density, good mechanical properties, and thermal stability. mdpi.comscielo.br

Adhesive and Coating Technologies

The functional groups on this compound also make it a highly attractive monomer for applications in adhesives and coatings, where polarity and cross-linking capabilities are paramount.

The effectiveness of an adhesive is strongly dependent on its ability to form strong interfacial bonds with the substrate. For polar substrates such as wood, glass, and metals, adhesives with polar functional groups are required to promote strong interactions like hydrogen bonding and dipole-dipole forces.

Polymers derived from this compound would be inherently well-suited for this purpose. The resulting polyether backbone would contain both primary amine and primary hydroxyl groups in its side chains. These groups are excellent hydrogen bond donors and acceptors, enabling strong adhesion to surfaces rich in polar functionalities (e.g., hydroxyl groups on cellulose in wood, or oxide layers on metals).

Research on the closely related poly(3-ethyl-3-hydroxymethyl)oxetane has demonstrated that the high abundance of polar hydroxyl groups is a prerequisite for forming strong interactions with polar substrates. mdpi.com These polymers have shown good adhesion, with a work of adhesion of 101–105 mJ/m² and bond-line tensile shear strengths ranging from 0.39 to 1.32 MPa. nih.gov Given that a polymer of this compound would possess both hydroxyl and amino groups, it is anticipated to exhibit even stronger adhesive interactions with polar materials. Furthermore, the thermoplastic nature of polyoxetanes makes them suitable for use as hot-melt adhesives. mdpi.com

Table 3: Adhesive Properties of a Polyoxetane System on Polar Substrates

| Polymer System | Work of Adhesion (mJ/m²) | Tensile Shear Strength (MPa) | Fracture Mode |

| Poly(3-ethyl-3-hydroxymethyl)oxetane | 101–105 | 0.39–1.32 | Brittle (within polymer) |

Data based on the analogous poly(3-ethyl-3-hydroxymethyl)oxetane system. nih.gov

Photocurable systems, which polymerize or cross-link upon exposure to light (typically UV), are widely used for coatings, inks, and adhesives due to their rapid cure times and solvent-free formulations. Oxetanes are known to undergo cationic ring-opening polymerization when exposed to UV radiation in the presence of a photoacid generator (PAG).

Upon irradiation, the PAG generates a strong protic acid, which then initiates the polymerization of the oxetane rings, leading to the rapid formation of a cross-linked polymer network. This compound can serve as a reactive monomer in such formulations. The presence of the oxetane ring allows it to participate in the primary photopolymerization process.

Furthermore, the pendant hydroxyl and amino groups can serve as sites for secondary curing reactions or be used to modify the properties of the final coating. For instance, they can react with other components in the formulation, such as isocyanates or epoxides, in a dual-cure system to enhance cross-link density and improve the final mechanical and chemical resistance of the coating. The existence of photocurable adhesive systems based on epoxides and oxetanes has been noted in the literature, highlighting the utility of the oxetane ring in this technology. mdpi.com

Pharmacological and Medicinal Chemistry Relevance of Oxetane Containing Structures

Oxetanes as Bioisosteres and Conformational Locks

One of the most powerful applications of the oxetane (B1205548) motif in drug design is its use as a bioisostere—a chemical substituent that can replace another group within a bioactive molecule without significantly altering its biological activity, yet improving its physicochemical or pharmacokinetic properties. researchgate.net Oxetanes, particularly 3,3-disubstituted variants, have proven to be effective surrogates for commonly used functional groups like gem-dimethyl and carbonyl groups. nih.govethz.ch

The gem-dimethyl group is frequently installed in drug candidates to block sites of metabolic oxidation, thereby increasing the compound's half-life. acs.org However, this modification invariably increases lipophilicity, which can negatively impact solubility, permeability, and other absorption, distribution, metabolism, and excretion (ADME) properties. acs.org The oxetane ring serves as an excellent bioisostere for the gem-dimethyl group because it occupies a similar molecular volume while being significantly more polar. acs.orgnih.gov This substitution can maintain or enhance metabolic stability without the associated increase in lipophilicity, often leading to improved aqueous solubility. acs.orgresearchgate.net

| Feature | gem-Dimethyl Group | Oxetane Moiety | Advantage of Oxetane |

| Primary Role | Metabolic blocking | Metabolic blocking | Maintains function |

| Lipophilicity | Increases | Decreases/Neutral | Improved solubility, better ADME profile acs.org |

| Polarity | Low | High | Enhanced hydrophilicity researchgate.net |

| Volume | Similar | Similar | Maintains steric profile nih.gov |

This table summarizes the comparative properties of gem-dimethyl groups and oxetane moieties as bioisosteres.

Similarly, oxetanes are effective replacements for carbonyl groups. nih.govacs.org While carbonyls are key components of many molecules due to their hydrogen bonding capabilities, they can be susceptible to metabolic reduction or can render adjacent stereocenters prone to epimerization. acs.orgethz.ch The oxetane ring mimics the hydrogen-bond accepting capacity and dipole moment of a carbonyl group but is generally more resistant to metabolic degradation and chemically more stable. nih.govnih.gov This substitution can lead to compounds with significantly improved metabolic stability and intrinsic clearance rates. acs.org

The rigid and nearly planar structure of the oxetane ring can act as a "conformational lock," restricting the rotational freedom of a molecule. acs.orgnih.gov This pre-organization of the molecular conformation can be advantageous for drug-target binding, as it may reduce the entropic penalty upon binding, potentially leading to higher affinity and potency. acs.org The defined three-dimensional structure of the oxetane ring can also introduce favorable vectors for substituents, allowing for more precise interactions within a protein's binding pocket. nih.gov In some cases, the oxygen atom of the oxetane can act as a hydrogen bond acceptor, directly participating in interactions with the target protein. nih.gov

Influence on Physicochemical and Pharmacokinetic Properties

The incorporation of an oxetane moiety is a strategic tool for fine-tuning the drug-like properties of a molecule. nih.govacs.org Its influence extends to solubility, lipophilicity, metabolic stability, and even the basicity of nearby functional groups. nih.gov

A frequent challenge in drug discovery is the poor aqueous solubility of potent, but often lipophilic, lead compounds. nih.gov Replacing a lipophilic group, such as a cyclobutyl or gem-dimethyl group, with a polar oxetane can significantly improve aqueous solubility and reduce lipophilicity (LogP/LogD). acs.orgnih.gov For instance, in the development of indoleamine-2,3-dioxygenase-1 (IDO1) inhibitors, replacing a cyclobutyl group with an oxetane resulted in a 1.5 log unit decrease in lipophilicity, which in turn greatly improved solubility and metabolic stability while retaining potency. nih.gov The introduction of an oxetane can increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context. researchgate.netscirp.org

| Compound Series | Original Group | Replacement Group | Observed Effect on Lipophilicity (LogP/LogD) | Observed Effect on Solubility | Reference |

| IDO1 Inhibitors | Cyclobutyl | Oxetane | 1.5 log unit decrease | Greatly improved | nih.gov |

| General Scaffolds | gem-Dimethyl | Oxetane | Reduction in cLogP | Increase by 4x to >4000x | acs.orgresearchgate.net |

| γ-Secretase Inhibitors | Cyclohexyl | Oxetane | Improvement | Improvement | acs.org |

This interactive table showcases research findings on how oxetane substitution impacts lipophilicity and solubility.

Oxetanes are generally considered to be metabolically robust. enamine.net Their incorporation into a molecule can block metabolically vulnerable positions, leading to improved stability in vitro and in vivo. acs.org Studies comparing various cyclic ethers have shown that oxetane-containing compounds often exhibit superior metabolic stability and lower intrinsic clearance rates in human and mouse liver microsomes. acs.org For example, in a series of N-substituted arylsulfonamides, replacing a cyclohexyl ring with an oxetane led to the greatest improvement in metabolic stability. acs.org However, it is important to note that the stability is context-dependent, with 3,3-disubstituted oxetanes being the most stable. acs.org In some contexts, oxetanes can be metabolized via hydrolysis by microsomal epoxide hydrolase (mEH), offering an alternative clearance pathway that can reduce the metabolic burden on cytochrome P450 enzymes. researchgate.netnih.gov

The oxetane ring possesses a strong electron-withdrawing character due to the inductive effect of the ring oxygen. nih.govnih.gov When placed in proximity to a basic amine, the oxetane significantly reduces the amine's pKa (basicity). nih.govnih.gov This effect is most pronounced when the oxetane is alpha to the amine (a reduction of ~2.7 pKa units) but extends its influence to beta (~1.9 units), gamma (~0.7 units), and even delta positions (~0.3 units). nih.gov

This modulation of basicity is a critical tool in drug design. nih.gov Highly basic amines can be associated with undesirable effects such as hERG inhibition, phospholipidosis, and poor pharmacokinetic profiles. nih.gov By strategically placing an oxetane, medicinal chemists can attenuate amine basicity, thereby mitigating these risks. nih.gov This strategy was successfully employed in the development of respiratory syncytial virus (RSV) inhibitors, where an oxetane was introduced to reduce the basicity of a terminal amine, thereby lowering the volume of distribution and avoiding undesired tissue accumulation. nih.govacs.org

| Position of Oxetane Relative to Amine | Approximate pKa Reduction (units) | Reference |

| Alpha (α) | 2.7 | nih.gov |

| Beta (β) | 1.9 | nih.gov |

| Gamma (γ) | 0.7 | nih.gov |

| Delta (δ) | 0.3 | nih.govnih.gov |

This interactive table details the effect of oxetane proximity on the pKa of amine groups.

Case Studies of Biologically Active Oxetane-Containing Compounds

Ciprofloxacin (B1669076) is a broad-spectrum fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV. nih.gov Extensive research has focused on modifying its structure to enhance potency, broaden its spectrum of activity, and overcome bacterial resistance. nih.govmdpi.com One such modification strategy involves the incorporation of an oxetane ring.

Research into N-acylated derivatives of ciprofloxacin has shown that the introduction of an oxetane ring can produce a beneficial effect on the antibiotic's activity against Gram-positive isolates, comparable to the effect of adding a difluorophenyl group. nih.gov This suggests that the oxetane moiety can favorably interact with the bacterial target or improve the compound's physicochemical properties to enhance its efficacy. However, while the positive impact of this structural modification has been noted, detailed studies focusing specifically on a series of oxetane-containing ciprofloxacin analogues and their corresponding structure-activity relationships (SAR) are not extensively detailed in publicly available literature.

The oxetane ring is a key structural feature in certain nucleoside analogues with potent antiviral activity. A prominent example is Oxetanocin A, a naturally occurring nucleoside isolated from Bacillus megaterium, which demonstrated promising in vitro inhibitory activity against the Human Immunodeficiency Virus (HIV). google.com

Oxetanocin A's mechanism of action involves the inhibition of HIV reverse transcriptase by its triphosphate anabolite, which is a common mechanism for active dideoxynucleoside drugs. google.com Its unique oxetane ring structure allows it to act as a nucleoside mimic, leading to the termination of the viral DNA chain during replication. researchgate.net

Studies have been conducted on synthetic analogues of Oxetanocin A to explore the structure-activity relationship. In one study, two ring-expanded analogues were synthesized. google.commdpi.com Antiviral testing revealed that one of the ring-expanded analogues possessed a similar activity profile to Oxetanocin A against HIV in ATH8 cells. mdpi.com However, neither compound was able to provide complete protection against the virus. mdpi.com The other isomeric analogue was found to be completely inactive. mdpi.com These findings suggest that while the oxetane ring is a viable template for supporting the adenine (B156593) base in terms of anti-HIV activity, specific stereochemistry and the positioning of substituents are critical for potent biological activity. mdpi.com

| Compound | Description | Anti-HIV Activity Profile |

|---|---|---|

| Oxetanocin A | Natural Product | Active |

| Analogue 1 | Ring-Expanded Isomer | Similar activity to Oxetanocin A |

| Analogue 2 | Ring-Expanded Isomer | Inactive |

Further research into carbocyclic analogues of Oxetanocin A also demonstrated inhibitory activity against HIV replication, although these compounds were noted to be quite toxic to proliferating human T-lymphocytes. wikipedia.org

Leukotrienes are inflammatory mediators produced by the immune system that play a key role in the pathophysiology of asthma and allergic rhinitis by promoting bronchoconstriction, inflammation, and mucus secretion. nih.gov Medications that modulate the leukotriene pathway, known as antileukotrienes or leukotriene modifiers, act through two primary mechanisms: inhibition of the 5-lipoxygenase enzyme to block leukotriene synthesis (e.g., Zileuton), or antagonism of the cysteinyl-leukotriene type 1 (CysLT1) receptor to block the action of leukotrienes (e.g., Montelukast, Zafirlukast). nih.govpatsnap.com

These CysLT1 receptor antagonists, which include well-known drugs like Montelukast (a quinoline (B57606) derivative) and Zafirlukast (an indole (B1671886) derivative), have been in clinical use since the late 1990s. wikipedia.org Despite extensive research and development in this therapeutic area, a review of the scientific and patent literature indicates that the incorporation of an oxetane framework into the structure of leukotriene modulators is not a widely reported or explored strategy. The existing and developmental compounds in this class are primarily based on other heterocyclic and aromatic scaffolds.

The incorporation of an oxetane ring has been successfully utilized in the design of novel cytotoxic agents based on an indole scaffold. Researchers have investigated the replacement of a bridging ketone moiety in 2-aryl-3-aroyl-indole analogues with an oxetane functional group. researchgate.net The parent ketone compound, OXi8006, is a potent inhibitor of tubulin polymerization with a dual mechanism of action as both an antiproliferative and a vascular disrupting agent. researchgate.net

A novel synthetic method was developed to install an oxetane ring at the 3-position of a 2-aryl-indole system, leading to a series of new analogues. nih.govresearchgate.net These oxetane-containing compounds were evaluated for their ability to inhibit tubulin polymerization and for their cytotoxic activity against several human cancer cell lines. nih.gov

While the oxetane analogues proved to be ineffective as inhibitors of tubulin polymerization (IC50 > 20 μM), several of the compounds displayed potent micromolar cytotoxicity against human breast cancer cells (MCF-7 and MDA-MB-231) and a human pancreatic cancer cell line (PANC-1). nih.govresearchgate.net This finding expanded the structure-activity relationship knowledge for this class of molecules, demonstrating that potent cytotoxicity could be achieved even without significant tubulin polymerization inhibition. nih.gov Molecular docking studies provided a rationale for the differential interaction of these oxetane analogues with the colchicine-binding site on tubulin compared to their ketone counterparts. researchgate.net

| Compound | GI50 (μM) | ||

|---|---|---|---|

| MCF-7 (Breast) | MDA-MB-231 (Breast) | PANC-1 (Pancreatic) | |

| Analogue 5a | 1.1 ± 0.1 | 1.2 ± 0.1 | 0.96 ± 0.04 |

| Analogue 5c | 0.61 ± 0.05 | 0.68 ± 0.03 | 0.54 ± 0.03 |

| Analogue 5e | 0.47 ± 0.02 | 0.59 ± 0.01 | 0.50 ± 0.01 |

| Analogue 5h | 0.89 ± 0.08 | 0.99 ± 0.03 | 0.76 ± 0.03 |

| Analogue 5m | 1.5 ± 0.1 | 1.7 ± 0.1 | 1.3 ± 0.1 |

Future Directions and Emerging Research Avenues

Development of Novel Stereocontrolled Synthetic Routes

While 3-Aminomethyl-3-hydroxymethyloxetane itself is achiral, the development of stereocontrolled synthetic methodologies is crucial for accessing its chiral derivatives, which could have distinct biological activities or material properties. Current research emphasizes the move from racemic to enantioselective syntheses of oxetane (B1205548) scaffolds. acs.org

Emerging strategies focus on:

Asymmetric Catalysis : The use of chiral catalysts to control the stereochemical outcome of oxetane formation is a primary area of investigation. For instance, iridium-catalyzed reductive couplings have been shown to produce highly enantiomerically enriched chiral oxetanols. nih.gov Similarly, chiral Brønsted acids are being employed in the asymmetric desymmetrization of prochiral oxetanes to generate stereocenters with excellent enantioselectivity. nsf.gov

Enantioselective Ring Opening : The desymmetrization of readily available substituted oxetanes via enantioselective ring-opening reactions presents another powerful approach. nih.gov Chiral phosphine (B1218219) oxides, acting as Lewis base catalysts, have been used to effectively catalyze the enantioselective ring opening of 3-substituted oxetanes. x-mol.com

Kinetic Resolution : Methods that can selectively react with one enantiomer of a racemic oxetane precursor, leaving the other untouched, are also being explored to access enantioenriched building blocks.

These advanced synthetic methods are pivotal for creating libraries of chiral oxetane derivatives, enabling a deeper exploration of their structure-activity relationships in various applications.

Exploration of New Catalytic Systems for Oxetane Transformations

The inherent ring strain of the oxetane core (approximately 106 kJ/mol) makes it susceptible to a variety of ring-opening and expansion reactions, providing access to diverse and highly functionalized acyclic and heterocyclic structures. acs.orgmdpi.com The exploration of novel catalytic systems is key to controlling the regioselectivity and stereoselectivity of these transformations.

Key research avenues include:

Lewis and Brønsted Acid Catalysis : Chiral phosphoric acids have been successfully used to catalyze the intramolecular ring-opening of oxetanes for the enantioselective synthesis of other heterocycles, such as 1,4-dioxanes. nih.gov This highlights the potential of acid catalysis to activate the oxetane ring towards nucleophilic attack in a controlled manner. nih.gov

Transition Metal Catalysis : Transition metals offer unique reactivity patterns. Cobalt-catalyzed carbonyl insertion has been developed for the ring expansion of oxetanes into γ-butyrolactones. beilstein-journals.org Photocatalysis using iridium complexes is another promising area, enabling novel cycloaddition reactions. beilstein-journals.org

Organocatalysis : Chiral squaramides and other hydrogen-bond-donor catalysts are being investigated for enantioselective ring-opening reactions, providing a metal-free alternative for synthesizing chiral molecules. nih.gov

Radical Transformations : The development of co-catalysis systems is enabling novel radical ring-opening reactions of oxetanes, expanding their utility as C-3 building blocks for synthesizing highly functionalized organic frameworks. researchgate.net

The following table summarizes representative catalytic systems being explored for transformations of the oxetane ring.

| Catalytic System | Transformation Type | Product Class | Reference |

| Chiral Phosphoric Acid | Intramolecular Ring Opening | 1,4-Dioxanes | nih.gov |

| Chiral Phosphine Oxide | Enantioselective Ring Opening | 1,3-Chlorohydrins | x-mol.com |

| Cobalt Complexes | Carbonylative Ring Expansion | γ-Butyrolactones | beilstein-journals.org |

| Iridium Photocatalyst | Decarboxylative Alkylation | 3,3-Disubstituted Oxetanes | beilstein-journals.org |

| Cp2TiCl / Radical Initiator | Radical Ring Opening | Functionalized Alcohols | researchgate.net |

Advanced Functional Material Design Incorporating this compound Derivatives

The combination of a rigid, polar oxetane core with reactive amine and hydroxyl groups makes this compound an ideal monomer or cross-linking agent for the synthesis of advanced functional materials. radtech.orgtue.nl

Current research is focused on creating polymers with tailored properties:

Photo-curable Polymers : Oxetane-containing monomers can undergo photo-initiated cationic polymerization, a process that is insensitive to oxygen and exhibits low shrinkage. radtech.orgtue.nl This makes them highly suitable for applications in coatings, adhesives, and 3D printing. The difunctionality of this compound allows for the creation of highly cross-linked polymer networks with enhanced thermal and mechanical stability.

Liquid Crystalline Materials : The incorporation of oxetane moieties into liquid crystal monomers is an emerging field. tue.nl These materials can be polymerized to form liquid crystalline elastomers (LCEs) and networks (LCNs) for use in soft robotics, responsive surfaces, and photonic devices. tue.nl The polarity and rigidity of the oxetane ring can influence the alignment and phase behavior of the resulting materials.

Energetic Materials : Oxetane derivatives are being investigated as binders in energetic formulations. Their polymerization can lead to polyethers with high energy density and thermal stability, offering potential improvements over existing polymer binders in propellants and explosives. uni-muenchen.de

Specialty Polymers : The Williamson-Ether synthesis has been used to create specialized monomers, such as oxetanes functionalized with carborane cages, which can be polymerized to yield materials with exceptionally high thermal stability. dtic.mil

Integration into Complex Biologically Active Scaffolds and Chemical Biology Tools

In medicinal chemistry, the oxetane ring has become a highly valued structural motif. nih.gov It is often used as a bioisosteric replacement for gem-dimethyl or carbonyl groups, leading to significant improvements in the physicochemical properties of drug candidates. acs.orgresearchgate.netacs.org The 3,3-disubstituted pattern, as seen in this compound, is particularly noted for its enhanced metabolic and chemical stability. nih.govnih.gov

Future research will likely focus on:

Improving Drug-like Properties : The incorporation of the this compound scaffold can increase aqueous solubility, reduce lipophilicity, and improve metabolic stability by blocking sites susceptible to oxidative metabolism. acs.orgnih.govacs.org Its small, polar, and three-dimensional nature is highly attractive for navigating new chemical space in drug discovery. mdpi.comacs.org

Scaffold Decoration : The amine and hydroxyl groups serve as versatile handles for attaching the oxetane core to larger and more complex molecules. This allows for its integration into known pharmacophores to fine-tune their biological activity and pharmacokinetic profiles.

Peptidomimetics : Amino-oxetanes are being explored as stable mimics of peptide bonds, offering resistance to enzymatic degradation while potentially maintaining or enhancing bioactivity. acs.org

Chemical Probes : The unique properties of the oxetane ring can be leveraged in the design of chemical biology tools. For example, its subtle structural changes could be used to promote selective reactions with specific proteins, enabling its use as a labeling tool. acs.org

Synergistic Application of Experimental and Computational Methodologies

The combination of experimental synthesis and computational modeling is accelerating research into oxetane chemistry. beilstein-journals.orgrsc.org This synergistic approach allows for a deeper understanding of reaction mechanisms and a more rational design of new molecules and materials.

Key areas of synergy include:

Mechanism Elucidation : Density Functional Theory (DFT) and other computational methods are used to model reaction pathways for oxetane synthesis and ring-opening polymerization. rsc.orgrsc.orgresearchgate.net These studies help to identify transition states, calculate activation energies, and explain observed selectivities, guiding the optimization of reaction conditions. rsc.orgrsc.org

Catalyst Design : Computational screening can predict the efficacy of potential catalysts for specific oxetane transformations, reducing the need for extensive empirical experimentation. This is particularly valuable in the development of complex chiral catalysts for stereocontrolled synthesis.

Predicting Physicochemical Properties : Molecular modeling can predict how the incorporation of the this compound moiety will affect properties like solubility, lipophilicity, and conformation of larger molecules, aiding in the rational design of new drugs and materials. utexas.edu

Understanding Biological Interactions : Computational docking studies can model the binding of oxetane-containing molecules to biological targets, such as enzymes and receptors. This provides insights into the structural basis of their biological activity and helps guide the design of more potent and selective compounds. utexas.edu

Kinetic and computational experiments have been used, for example, to support an SN1 mechanism for the reaction of oxetane sulfonyl fluorides, proceeding via an oxetane carbocation intermediate. beilstein-journals.org This integrated approach is indispensable for tackling the complex challenges in modern oxetane chemistry and fully realizing the potential of building blocks like this compound.

Q & A

Q. What are the recommended methods for synthesizing 3-Aminomethyl-3-hydroxymethyloxetane, and how can reaction conditions be optimized?

Synthesis typically involves nucleophilic substitution or ring-opening reactions of oxetane derivatives. For example, copolymerization strategies using oxetane monomers (e.g., 3,3-dimethyloxetane) with initiators like BF₃·OEt₂ can yield functionalized oxetanes . Optimization requires controlling temperature (20–60°C) and solvent polarity to balance reaction rates and product purity. NMR monitoring (e.g., tracking –OH or –CH₂– peaks) helps confirm intermediate formation .

Q. How should researchers characterize the structural purity of this compound?

Use ¹H-NMR to identify key functional groups. For analogous oxetanes (e.g., 3-ethyl-3-hydroxymethyloxetane), characteristic peaks include:

| Proton Group | Chemical Shift (δ/ppm) | Integration |

|---|---|---|

| –CH₃ | 0.78 | 3H |

| –CH₂– | 1.60–4.33 | 2H each |

| –OH | 3.74 | 1H |

| Compare shifts with literature and ensure absence of extraneous peaks (e.g., unreacted amines) . |

Q. What safety protocols are critical when handling this compound?

While direct toxicity data is limited, general oxetane handling requires lab coats, gloves, and masks. Store in inert, dry conditions to prevent hydrolysis. Avoid contact with strong oxidizers due to potential exothermic reactions .

Advanced Research Questions

Q. How do reactivity ratios influence copolymerization of this compound with other oxetanes?

Reactivity parameters (r₁, r₂) determine copolymer composition. For example, 3,3-dimethyloxetane exhibits lower reactivity (r₁ < 1) compared to unsubstituted oxetanes, favoring incorporation of the latter into the polymer backbone . Use the Mayo-Lewis equation to model monomer feed ratios vs. copolymer sequences.

Q. What contradictions exist in reported synthetic yields for functionalized oxetanes, and how can they be resolved?

Discrepancies arise from solvent choice (e.g., THF vs. dichloromethane) and initiator efficiency. For instance, BF₃·OEt₂ may degrade in polar solvents, reducing yield. Replicate experiments under inert atmospheres and validate via GC-MS to isolate side products .

Q. Can this compound be used to develop ion-conductive polymers?

Analogous oxetane copolymers with ethylene oxide side chains show ionic conductivity (10⁻⁵–10⁻⁴ S/cm) due to flexible ether linkages. Modify the amine group to introduce quaternary ammonium salts, and measure conductivity via impedance spectroscopy .

Q. How does steric hindrance from the hydroxymethyl group affect nucleophilic substitution reactions?

Bulky substituents slow SN2 mechanisms. Kinetic studies using varying nucleophiles (e.g., NaN₃ vs. KSCN) reveal rate differences. Computational modeling (DFT) can map transition-state geometries to predict regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |